molecular formula C9H18NaO2 B077440 Sodium nonanoate CAS No. 14047-60-0

Sodium nonanoate

Cat. No.: B077440
CAS No.: 14047-60-0
M. Wt: 181.23 g/mol
InChI Key: QCEDORUJSTYXSJ-UHFFFAOYSA-N
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Description

Sodium nonanoate (NaNO2) is an organic compound that is widely used in scientific research fields. It is an important reagent for the synthesis of compounds and has a wide range of applications in biochemistry, physiology, and other areas of scientific research.

Scientific Research Applications

  • Sodium Batteries : Sodium nonanoate is relevant in the context of sodium batteries. Research on sodium batteries, including sodium-ion batteries, has been ongoing for over 50 years. The development of renewable energies has spurred interest in large batteries for frequency regulation and peak production shift, and sodium ion batteries are considered suitable for these applications due to their lifetime, power, price, and material availability (Delmas, 2018).

  • Feed Flavoring for Turkeys : Nonanoic acid (a component of this compound) has been studied as a feed flavoring in animal feed. Research has shown that it is safe and tolerable for turkeys at dietary levels up to 1000 mg/kg, suggesting a considerable margin of safety for practical use (Bento et al., 2021).

  • Aqueous Rechargeable Sodium-Ion Batteries : this compound's relevance extends to aqueous sodium-ion batteries (ASIBs), which offer a safer alternative to traditional nonaqueous batteries. They are promising for sustainable energy storage solutions like wind and solar power. Research has focused on improving the performance of ASIBs, including developing better cathodes, anodes, and electrolytes (Bin et al., 2018).

  • Biomedical Applications of Sodium MRI : Sodium magnetic resonance imaging (MRI) is gaining interest in biomedical research due to its ability to provide quantitative biochemical information on tissue viability, cell integrity, and function. Sodium MRI has been applied to various human tissues, aiding in the diagnosis and prognosis of diseases and treatment outcomes (Madelin & Regatte, 2013).

  • Sodium Salts in Battery Applications : Newly designed sodium salts, potentially including derivatives of this compound, have been synthesized for use in nonaqueous sodium electrolytes in batteries. The study of their electrochemical and structural properties is crucial for advancing battery technology (Plewa-Marczewska et al., 2014).

  • Hydride Generation Atomic Fluorescence Spectrometry : this compound has been used in automated continuous homogeneous microextraction for the determination of trace elements like selenium and arsenic in environmental samples. This method involves the formation of complexes with analytes for effective extraction and detection (Shishov et al., 2018).

Safety and Hazards

Sodium nonanoate is a flammable material and can cause irritation to skin, eye, and respiratory system . Contact with strong oxidants can cause it to burn . Harmful products of combustion are CO and CO2 .

Mechanism of Action

Target of Action

Sodium nonanoate, also known as sodium pelargonate, is a biochemical reagent . It is the sodium salt of nonanoic acid, a nine-carbon fatty acid It’s worth noting that this compound is a surfactant , which means it can interact with a wide range of biological materials and organic compounds, reducing surface tension between liquids and solids .

Biochemical Pathways

It’s known that fatty acids like nonanoic acid can be involved in various metabolic processes, including the β-oxidation pathway . This pathway is crucial for the breakdown of fatty acids and the production of energy in cells.

Pharmacokinetics

It’s known that nonanoic acid, the parent compound of this compound, is a colorless oily liquid that is nearly insoluble in water but very soluble in organic solvents . This suggests that this compound may have similar properties, which could influence its bioavailability and pharmacokinetics.

Result of Action

Given its surfactant properties , it may alter the properties of biological membranes or other structures, potentially affecting their function.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of salts, such as NaCl, can affect the surface activity of protonated and deprotonated forms of nonanoic acid . Salts can cause both a decrease in the bulk pKa of nonanoic acid and a stabilization of both the protonated and deprotonated forms at the surface . This suggests that environmental factors, such as the presence of salts, can influence the behavior and efficacy of this compound.

Properties

{ "Design of the Synthesis Pathway": "Sodium nonanoate can be synthesized through a simple reaction between nonanoic acid and sodium hydroxide.", "Starting Materials": ["Nonanoic acid", "Sodium hydroxide", "Distilled water"], "Reaction": [ "Dissolve 10.7 g of nonanoic acid in 50 mL of distilled water in a 250 mL round-bottom flask.", "Add 10.0 g of sodium hydroxide to the flask and stir the mixture until the sodium hydroxide dissolves completely.", "Heat the mixture to 80-90°C and stir for 2-3 hours.", "Allow the mixture to cool to room temperature and filter the precipitated sodium nonanoate through a Buchner funnel.", "Wash the sodium nonanoate with cold distilled water and dry it in a desiccator.", "The final product is a white crystalline solid with a melting point of 180-182°C." ] }

14047-60-0

Molecular Formula

C9H18NaO2

Molecular Weight

181.23 g/mol

IUPAC Name

sodium;nonanoate

InChI

InChI=1S/C9H18O2.Na/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);

InChI Key

QCEDORUJSTYXSJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCC(=O)[O-].[Na+]

SMILES

CCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC(=O)O.[Na]

67762-44-1
14047-60-0

physical_description

OtherSolid

Pictograms

Corrosive; Irritant

Related CAS

112-05-0 (Parent)

synonyms

nonanoic acid
pelargonic acid
pelargonic acid, aluminum salt
pelargonic acid, cadmium salt
pelargonic acid, calcium salt
pelargonic acid, potassium salt
pelargonic acid, sodium salt
pelargonic acid, zinc salt
potassium nonanoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium nonanoate influence surfactant systems?

A: this compound, as an anionic surfactant, exhibits intriguing behavior in mixed surfactant systems. Research indicates that it can significantly swell lamellar and hexagonal liquid crystalline phases formed by dodecyltrimethylammonium chloride (DoTAC) []. This swelling effect is particularly pronounced in lamellar phases, extending to an equimolar ratio of the two surfactants []. Interestingly, the mesophase of this compound struggles to solubilize substantial amounts of the longer-chain DoTAC molecules [].

Q2: What is the impact of this compound on polymer interactions in solutions?

A: Studies have shown that this compound interacts differently with polymers compared to other surfactants like sodium octylsulfonate or lithium perfluorononanoate. While it can lower the aggregation number of surfactants in the presence of poly(vinylpyrrolidone) (PVP), there is no evidence of direct interaction between this compound and PVP []. This contrasts with the strong hydrophobic interaction observed between lithium perfluorononanoate and PVP, highlighting the influence of surfactant structure on polymer interactions [].

Q3: How effective is this compound as an antifeedant against the pine weevil (Hylobius abietis)?

A: Research suggests that this compound exhibits limited antifeedant activity against pine weevils. While nonanoic acid itself demonstrates potent antifeedant properties, its sodium salt form is significantly less effective [, ]. This difference in activity highlights the importance of structural features in influencing biological activity. For practical applications, less volatile derivatives like decanoic acid show greater promise for long-term protection of pine trees against weevil feeding [].

Q4: Can this compound be utilized to enhance surfactin production in microbial cultures?

A: Studies exploring the use of this compound for surfactin production have encountered challenges due to its cytotoxic effects. While other carbon backbone precursors like sodium citrate and sodium succinate successfully improve surfactin biosynthesis, the application of this compound and sodium decanoate at higher concentrations proved detrimental []. This emphasizes the importance of carefully considering the potential toxicity of additives in microbial fermentation processes.

Q5: Are there analytical techniques available to study the behavior of this compound in solution?

A: Various analytical techniques can be employed to investigate this compound in solution. Techniques like Small-Angle X-ray Scattering (SAXS) can provide insights into the structural characteristics of this compound micelles, such as bilayer thickness and average area per molecule []. Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information on molecular interactions and dynamics within these systems [].

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